molecular formula C23H16FNO2 B2856927 3-Benzoyl-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 904450-98-2

3-Benzoyl-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

Cat. No. B2856927
CAS RN: 904450-98-2
M. Wt: 357.384
InChI Key: YDWRJPXUDYQDCR-UHFFFAOYSA-N
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Description

The compound “3-Benzoyl-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one” is a complex organic molecule. It likely contains a benzoyl group, a fluorophenyl group, and a dihydroquinolinone group . These types of compounds are often used in the development of new drugs and in various fields of research .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions, including coupling reactions and Fries rearrangement .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, it’s difficult to provide an analysis of the molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions are carried out. Similar compounds have been involved in reactions with various reagents to form new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined through experimental analysis. Unfortunately, without specific data, it’s difficult to provide an analysis of these properties .

Scientific Research Applications

Antimicrobial Activity

3-Benzoyl-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one: and its derivatives have been studied for their potential as antimicrobial agents. The presence of the fluorophenyl group is known to enhance the antimicrobial efficacy of chemical compounds . These compounds can be designed to target specific bacterial enzymes or pathways, potentially leading to the development of new antibiotics that are effective against drug-resistant strains.

Anti-Cancer Properties

Compounds with a benzoyl-quinolinone structure have shown promise in anti-cancer research. They can interact with various cellular targets and disrupt cancer cell proliferation. The fluorine atom’s electronegativity and small size allow it to form stable interactions within biological systems, which can be exploited to design compounds with specific anti-tumor activities.

Enzyme Inhibition

The enzyme inhibitory properties of such compounds make them valuable in the study of biochemical pathways. By inhibiting specific enzymes, researchers can better understand the role these enzymes play in various diseases and potentially develop targeted therapies .

Pharmacokinetics Enhancement

Fluorination of pharmaceuticals can significantly affect their pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. The introduction of a fluorine atom into the benzoyl-quinolinone framework could lead to compounds with improved bioavailability and stability .

Molecular Docking Studies

Molecular docking studies of benzoyl-quinolinone derivatives can provide insights into their interaction with biological targets. These studies help in predicting the binding affinity and orientation of these compounds within target sites, which is crucial for drug design and development .

Antifungal Activity

The structural motif of benzoyl-quinolinone is also being explored for its antifungal properties. The addition of fluorine may enhance the compound’s ability to interfere with fungal cell wall synthesis or disrupt essential fungal enzymes, offering a pathway to new antifungal treatments .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. It’s important to handle all chemicals with care and to follow appropriate safety protocols .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. It could be studied for its potential use in drug development, materials science, or other fields .

properties

IUPAC Name

3-benzoyl-1-[(4-fluorophenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FNO2/c24-18-12-10-16(11-13-18)14-25-15-20(22(26)17-6-2-1-3-7-17)23(27)19-8-4-5-9-21(19)25/h1-13,15H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDWRJPXUDYQDCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzoyl-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one

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